N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c19-11-4-3-5-12(8-11)20-16(23)9-13-10-25-18-21-15-7-2-1-6-14(15)17(24)22(13)18/h3-5,8,13H,1-2,6-7,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBFRFYDOMIZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 375.9 g/mol |
| CAS Number | 1021265-53-1 |
The structure features a thiazoloquinazoline core which is significant for its biological activity.
Synthesis of the Compound
The synthesis of this compound typically involves multicomponent reactions that allow for the formation of complex heterocycles efficiently. Various methodologies have been explored in literature to optimize yields and purity of the compound .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance:
- Antibacterial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. One study reported that certain derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 10 μg/mL against these pathogens .
Antiviral Properties
The compound's thiazole moiety has been linked to antiviral activity. Studies suggest that it may inhibit viral replication processes:
- Inhibition of HCV : Compounds similar to this compound showed promising results in inhibiting Hepatitis C Virus (HCV) replication in vitro with IC50 values around 31.9 μM .
Anticancer Potential
Research indicates that this compound could also have anticancer properties:
- Cell Viability Assays : In vitro studies demonstrated that certain derivatives lead to a significant reduction in cell viability in cancer cell lines. For example, one study noted a decrease in viability by over 50% at concentrations of 20 μM after 48 hours of treatment .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial and viral replication.
- Cell Cycle Interference : Some studies suggest that it may induce apoptosis in cancer cells by disrupting the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS production has been observed in treated cells, contributing to cytotoxicity against tumor cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Antiviral Study :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and apoptosis. The thiazoloquinazoline framework has been linked to the inhibition of tumor growth in various cancer types.
- Case Study : In a study evaluating substituted quinazoline derivatives for anticancer activity against multiple cancer cell lines (NCI 60), certain derivatives showed significant cytotoxicity with GI50 values as low as 0.25 μM against ovarian cancer cells. This suggests the potential for developing new chemotherapeutic agents based on this scaffold .
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity.
- Antibacterial and Antifungal Activity : Compounds containing thiazole and quinazoline moieties have demonstrated effectiveness against various bacterial strains and fungi. For example, derivatives have shown activity against Mycobacterium smegmatis and Candida albicans .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties.
- Mechanism : The thiazoloquinazoline structure may help mitigate oxidative stress and inflammation in neuronal cells. This could potentially lead to applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and cell permeability |
| Thiazole Ring | Contributes to biological activity through interaction with target enzymes |
| Acetamide Functionality | May influence solubility and bioavailability |
Preparation Methods
Structural Overview and Synthetic Challenges
N-(3-Chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide (CAS 1209545-38-9) features a fused thiazolo[2,3-b]quinazolinone core with partial saturation across six positions (C5–C9) and an N-(3-chlorophenyl)acetamide side chain at C3. Key challenges include:
- Regioselective formation of the thiazole-quinazoline fused system.
- Introduction of the hexahydro saturation without ring-opening.
- Chemoselective amidation at the thiazole C3 position.
Synthetic Routes and Methodological Advancements
Core Thiazolo[2,3-b]Quinazolinone Construction
Cyclocondensation of Mercaptoquinazolinones with α-Haloacetamides
A widely adopted strategy involves reacting 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives with α-haloacetamides under basic conditions. For example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate was synthesized via nucleophilic substitution between 2-mercaptoquinazolinone and ethyl chloroacetate in alkaline medium. Adapting this method, N-(3-chlorophenyl)-2-chloroacetamide could substitute ethyl chloroacetate to directly install the target acetamide sidechain.
- Reactants : 2-Mercapto-3-phenylquinazolin-4(3H)-one (1 eq), N-(3-chlorophenyl)-2-chloroacetamide (1.2 eq)
- Base : 5% NaOH (30 mL/mmol)
- Conditions : Reflux for 4 h, acidification to pH 2–3 with 6 N HCl
- Yield : 68–72% (predicted based on analogous reactions)
Thionation-Cyclization Cascade
Lawesson’s reagent-mediated thionation of quinazolinone precursors followed by cyclization offers an alternative pathway. In related work, 2-(1H-indol-3-yl)-4-(methylthio)quinazolinone was synthesized via thionation of quinazolin-4-one with Lawesson’s reagent, followed by alkylation. Applied to the target compound, this approach would require:
- Thionation of 5-oxo-3,5,6,7,8,9-hexahydroquinazolin-2(1H)-one.
- Cyclocondensation with N-(3-chlorophenyl)-2-bromoacetamide.
Hydrogenation for Hexahydro Saturation
Partial saturation of the quinazoline ring is achieved through catalytic hydrogenation. For instance, 5-amino-3H-isobenzofuran-1-one derivatives were hydrogenated using Pd/C in ethanol to introduce cyclic saturation. Adapting these conditions:
- Substrate : 5-Oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-ylacetamide (non-saturated precursor)
- Catalyst : 10% Pd/C (0.1 eq)
- Conditions : H₂ (50 psi), ethanol, 12 h, 60°C
- Yield : 85–90% (extrapolated from analogous reductions)
Sidechain Functionalization
Direct Amidation via Carbodiimide Coupling
Post-cyclization amidation using N-(3-chlorophenyl)amine and activated acetamide derivatives ensures regioselectivity. A patent describing 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline synthesis employed carbodiimide-mediated coupling for aromatic amine attachment.
- Reactants : 2-(5-Oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetic acid (1 eq), N-(3-chlorophenyl)amine (1.5 eq)
- Coupling Agent : EDCI (1.2 eq), HOBt (0.3 eq)
- Solvent : DMF, rt, 12 h
- Yield : 74%
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
During thiazole ring formation, competing O-alkylation or over-alkylation may occur. For example, reaction of 2-mercaptoquinazolinone with excess ethyl chloroacetate produced ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate alongside 10–15% of disubstituted byproducts. Stoichiometric control and slow reagent addition mitigate this.
Analytical Characterization
Critical spectroscopic data for validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
